Dodecyldimethylphosphine oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethylphosphoryldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31OP/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDULKZCBGMXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073936 | |
| Record name | Phosphine oxide, dodecyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-95-4 | |
| Record name | Dodecyldimethylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyldimethylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, dodecyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyldimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Apo 12 Apocarotenoid Family: Biosynthesis, Metabolism, and Biological Roles
Enzymatic and Non-Enzymatic Generation of Apo-12' Apocarotenoids
Apo-12' apocarotenoids are formed from the breakdown of larger parent carotenoid molecules. This process can be initiated by specific enzymes or occur non-enzymatically under conditions of oxidative stress. mdpi.comannualreviews.org
Oxidative Cleavage Pathways of Parent Carotenoids (e.g., β-carotene, Lycopene (B16060), Astaxanthin)
The generation of Apo-12' apocarotenoids occurs through the oxidative cleavage of various parent carotenoids. This process involves the breaking of specific double bonds within the polyene chain of the carotenoid molecule.
β-carotene: The eccentric cleavage of β-carotene at the C11',12' double bond results in the formation of β-apo-12'-carotenal. mdpi.comrsc.org This can happen through enzymatic action or non-enzymatic processes like autoxidation. nih.gov For instance, the spontaneous autoxidation of β-carotene in solution has been shown to produce a range of β-apocarotenals, including β-apo-12'-carotenal. nih.gov In foods, β-apo-12'-carotenal has been detected in orange-fleshed melons and high-β-carotene tomato juice. mdpi.com
Lycopene: Similar to β-carotene, lycopene can be cleaved to produce apo-lycopenals. Specifically, apo-12'-lycopenal (B1249018) is a known metabolite of lycopene. biocrick.comresearchgate.netmendeley.com Studies in rats have demonstrated the in vivo cleavage of lycopene at different positions to yield apo-12'-lycopenal, among other metabolites. researchgate.netmendeley.com
Astaxanthin (B1665798): Astaxanthin, a keto-carotenoid, can also undergo oxidative cleavage to form a series of apoastaxanthinals. acs.orgjst.go.jpnih.gov Chemical oxidation and auto-oxidation of astaxanthin have been shown to produce apo-12'-astaxanthinal. acs.orgjst.go.jp This derivative has been identified in studies investigating the degradation products of astaxanthin. jst.go.jpresearchgate.net
Key Dioxygenases and Oxidases Involved in Apo-12' Formation (e.g., BCDO2)
Several enzymes, primarily from the carotenoid cleavage dioxygenase (CCD) family, are involved in the formation of apocarotenoids. encyclopedia.pub
β-carotene 9',10'-dioxygenase (BCDO2): BCDO2, also known as BCO2, is a key enzyme that catalyzes the asymmetric cleavage of carotenoids. mdpi.comebi.ac.uk While its primary activity is often cited as cleaving the 9',10' double bond to produce β-apo-10'-carotenal, it is also implicated in the generation of other apocarotenoids. nih.govmdpi.com BCDO2 can cleave β-carotene to form apo-10'-carotenal and β-ionone. frontiersin.org Some studies suggest that BCO2's activity may lead to the formation of various apocarotenals, and its expression can influence the accumulation of carotenoid metabolites. frontiersin.orgnih.gov The enzyme β-carotene 15,15'-dioxygenase (BCDO1), on the other hand, is responsible for the central cleavage of β-carotene to produce retinal (vitamin A). mdpi.comontosight.ai
In fungi, specific CCD enzymes have been identified that produce β-apo-12'-carotenal. For example, in Blakeslea trispora, the CarS enzyme cleaves β-carotene at the C11',12' double bond to generate β-apo-12'-carotenal. rsc.orgmdpi.com Similarly, in Fusarium fujikuroi, the enzyme carT catalyzes the cleavage of torulene (B1238558) to produce β-apo-12'-carotenal. mdpi.com
In Vitro and In Vivo Metabolic Transformation of Apo-12' Analogs
Once formed, Apo-12' apocarotenoids can undergo further metabolic transformations in both laboratory settings (in vitro) and within living organisms (in vivo). nih.govontosight.ai
Pathways to Shorter Chain Apocarotenoids and Retinoid Biosynthesis
Apo-12' apocarotenoids can be further metabolized into shorter-chain apocarotenoids. For example, β-apo-12'-carotenoic acid can be converted to shorter chain lengths. nih.gov In some organisms, enzymes can cleave apocarotenoids at specific double bonds. For instance, the enzyme AcaA in the fungus Phycomyces blakesleeanus cleaves β-apo-12'-carotenal (a C25 molecule) to produce β-apo-13-carotenone (a C18 molecule). mdpi.com
The conversion of β-apocarotenals to their corresponding β-apocarotenoic acids is a common metabolic step. nih.gov These acids can then be further broken down. agriculturejournals.cz While the central cleavage of provitamin A carotenoids by BCO1 is the primary pathway for retinoid (vitamin A) biosynthesis, there is evidence that eccentric cleavage products can also contribute. mdpi.comnih.gov β-Apo-carotenals can be oxidized to their corresponding acids, which in turn can be cleaved to produce all-trans-retinoic acid. agriculturejournals.cz
Role of Beta-Oxidation-like Processes
The metabolism of β-apocarotenoic acids can proceed through a mechanism similar to the β-oxidation of fatty acids. agriculturejournals.czsemanticscholar.org This process involves the stepwise cleavage of two-carbon units from the carboxylic acid end of the molecule. semanticscholar.org Studies have shown that β-apo-10'-carotenoic acid and β-apo-12'-carotenoic acid can be metabolized via β-oxidation-like pathways in liver preparations, contributing to the biosynthesis of retinoic acid. nih.gov
In Vitro and Preclinical In Vivo Research Models for Apo-12' Studies
The biological activities of apo-12' apocarotenoids have been primarily elucidated through the use of various established in vitro cell line models. These models provide controlled environments to investigate specific cellular and molecular mechanisms.
Cell Line-Based Investigations (e.g., Hep G2, DU145, RAW264.7 macrophages, THP-1 monocytes/macrophages, HUVECs)
DU145 (Human Prostate Cancer Cells): This androgen-independent prostate cancer cell line has been instrumental in studying the anti-proliferative effects of apo-12'-lycopenal. researchgate.netnih.gov Research using DU145 cells demonstrated that this compound reduces cell proliferation by arresting the cell cycle, rather than by inducing apoptosis. researchgate.netmdpi.com
RAW264.7 Macrophages: This murine macrophage cell line is a standard model for investigating inflammatory responses. It has been extensively used to demonstrate the potent anti-inflammatory effects of apo-12'-astaxanthinal and apo-12'-capsorubinal, which were shown to suppress the production of various pro-inflammatory cytokines and mediators upon stimulation with LPS. nih.govacs.orgresearchgate.netnih.gov
HepG2 (Human Liver Cancer Cells): While HepG2 cells are a widely used model for studying liver function and the metabolism of carotenoids and retinoids, specific studies focusing on the direct effects or metabolism of Apo-12' in this cell line were not prominent in the reviewed literature. mdpi.comresearchgate.netscispace.com However, they remain a relevant model for future investigations into the hepatic processing of apocarotenoids. researchgate.netnih.gov
THP-1 Monocytes/Macrophages: The human monocytic cell line THP-1, which can be differentiated into macrophages, is a key model for studying immunology and inflammation. nih.govnih.govbmrat.com Although it is a suitable model for exploring the anti-inflammatory properties of compounds like Apo-12', direct studies specifically utilizing this cell line for Apo-12' research were not identified in the search results.
HUVECs (Human Umbilical Vein Endothelial Cells): HUVECs are a primary model for studying endothelial function, angiogenesis, and vascular inflammation. The search did not yield studies investigating the effects of the chemical compound apo-12' apocarotenoid on HUVECs. Research on these cells has involved other similarly named but distinct molecules, such as apolipoprotein(a) [apo(a)] and apoptotic extracellular vesicles (ApoEVs). nih.govdovepress.com
Ex Vivo Tissue Culture Models (e.g., Rabbit Liver Mitochondria)
Ex vivo studies using rabbit liver mitochondrial fractions have been instrumental in elucidating the metabolic pathways of apocarotenoids. Research has shown that β-apo-12'-carotenoic acid, along with other β-apocarotenoic acids like β-apo-14'- and β-apo-8'-carotenoic acid, can be metabolized to shorter chain apocarotenoic acids and ultimately to retinoic acid. nih.govresearchgate.net In these in vitro models, the rate of retinoic acid synthesis from 10 μM β-apo-12'-carotenoic acid was determined to be 18 +/- 3 pmol/h/mg of protein. nih.gov This process resembles a β-oxidation-like mechanism and is dependent on both protein and substrate concentrations. nih.gov
Preclinical Animal Models (e.g., Ferret Liver Perfusion, Murine Prostate Tumor Systems, Mice Models of Inflammation)
Preclinical animal models have provided significant insights into the in vivo relevance of apo-12' apocarotenoids.
Ferret Liver Perfusion: Studies involving the perfusion of ferret intestinal mucosa with β-carotene have led to the isolation of β-apo-12'-carotenal, indicating its formation from the parent carotenoid in vivo. nih.govphysiology.org Further investigations with perfused ferret liver demonstrated that β-apocarotenoic acids contribute to the biosynthesis of retinoic acid. nih.gov This process was shown to be inhibitable by compounds that block fatty acid oxidation, further supporting the involvement of a β-oxidation-like pathway. nih.gov
Murine Prostate Tumor Systems: In the context of cancer, apo-12'-lycopenal, a metabolite of lycopene, has demonstrated anti-proliferative effects. researchgate.net Studies on human prostate cancer cells have shown that apo-12'-lycopenal can reduce cell proliferation, in part by altering the cell cycle. researchgate.netcapes.gov.br Furthermore, research on murine prostate carcinoma has highlighted the role of apoptosis-inducing pathways, such as the Fas-FasL system, in the context of cancer therapy, a process that can be influenced by various bioactive compounds. nih.gov
Mice Models of Inflammation: The role of apo-12' compounds in inflammation is an emerging area of research. While direct studies on apo-12' in specific mouse models of inflammation are not extensively detailed in the provided results, the general involvement of apocarotenoids in immune modulation suggests a potential role. plos.org
Transcriptomic and Proteomic Analyses of Apo-12' Compound Effects
The biological effects of apo-12' apocarotenoids are underpinned by their ability to modulate gene and protein expression.
Gene Expression Modulation via Specific Transcriptional Factors (e.g., Sp1, Sp3)
Transcription factors Sp1 and Sp3 are critical in regulating the expression of a multitude of genes. usda.govbioscientifica.com Their activity can be influenced by various stimuli and signaling pathways. diabetesjournals.orgnih.gov While direct evidence linking apo-12' compounds to Sp1/Sp3 modulation is not explicitly detailed in the provided search results, the broader family of apocarotenoids has been shown to influence gene expression, suggesting that apo-12' may also act through these or similar transcription factors. nih.gov The interplay between Sp1 and Sp3 can result in either activation or repression of target gene promoters, depending on the cellular context. bioscientifica.com
Differential Gene Regulatory Networks
The concept of differential gene regulatory networks explains how the expression of regulator genes can induce changes in their target genes, underlying various biological states. nih.govoup.com The effects of apo-12' compounds on cellular processes are likely mediated through the perturbation of such networks. frontiersin.org By influencing key transcription factors or signaling molecules, these compounds can lead to a cascade of changes in gene expression, ultimately altering cellular function. nih.gov Analysis of these networks can help identify the specific pathways and master regulators that are targeted by apo-12' apocarotenoids. oup.com
Protein Expression and Interaction Studies (e.g., PPAR-γ, Connexin 43, Cytochrome c, Apaf-1, Caspase-9, Caspase-3)
PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis and inflammation. nih.gov Some β-apocarotenoids have been shown to act as antagonists of PPAR-γ, inhibiting its activation and thereby affecting processes like adipogenesis. nih.gov The interaction of ligands with PPAR-γ can stabilize different conformations of the receptor, influencing its transcriptional activity. biorxiv.orgmdpi.comacs.orgnih.govnih.gov
Connexin 43: Connexin 43 (Cx43) is a gap junction protein crucial for intercellular communication. arvojournals.orgresearchgate.net Studies have shown that treatment of prostate cancer cells with apo-12'-lycopenal did not alter the levels of Cx43 protein. researchgate.netcapes.gov.br This is in contrast to other conditions where changes in Cx43 expression are linked to apoptosis. arvojournals.orgnih.gov
Cytochrome c, Apaf-1, Caspase-9, Caspase-3: These proteins are central to the intrinsic pathway of apoptosis. bio-rad-antibodies.com The release of cytochrome c from mitochondria triggers the formation of the apoptosome, a complex consisting of Apaf-1, cytochrome c, and pro-caspase-9. bio-rad-antibodies.comrndsystems.com This leads to the activation of caspase-9, which in turn activates effector caspases like caspase-3, culminating in apoptosis. rndsystems.commolbiolcell.orgrupress.orgwikipedia.org While direct modulation of this pathway by apo-12' is not explicitly stated, its reported effects on cell proliferation and apoptosis in cancer cells suggest a potential interaction with these key apoptotic proteins. researchgate.netcapes.gov.br
| Finding | Model System | Compound | Effect |
| Retinoic acid synthesis | Rabbit Liver Mitochondria | β-apo-12'-carotenoic acid | Metabolized to retinoic acid at a rate of 18 +/- 3 pmol/h/mg of protein. nih.gov |
| Isolation of metabolite | Ferret Intestinal Mucosa | β-carotene | Formation of β-apo-12'-carotenal. nih.govphysiology.org |
| Cell proliferation | Human Prostate Cancer Cells (DU145) | Apo-12'-lycopenal | Reduced cell proliferation and altered cell cycle. researchgate.netcapes.gov.br |
| Protein expression | Human Prostate Cancer Cells (DU145) | Apo-12'-lycopenal | No alteration in Connexin 43 protein levels. researchgate.netcapes.gov.br |
Structure-Activity Relationship (SAR) Studies for Apo-12' Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of new, more potent analogs. nih.govacs.orgmdpi.comnih.gov For apocarotenoids, SAR studies have revealed that variations in the length of the polyene chain and the nature of the terminal functional group (e.g., aldehyde, acid, ketone) can significantly impact their biological effects, such as their ability to antagonize nuclear receptors. nih.gov
Impact of Structural Modifications on Biological Potency and Selectivity
The biological potency and selectivity of apocarotenoids, including the Apo-12' family, are intricately linked to their chemical structures. Deliberate and targeted alterations to the molecular framework of these compounds can lead to significant changes in their biological activity, a cornerstone of drug design and the development of novel therapeutics. researchgate.net Structural modifications can enhance a compound's binding affinity for its target, improve its metabolic stability, and fine-tune its selectivity towards specific receptors or enzymes. frontiersin.orgacs.org
One of the primary goals of structural modification is to enhance the potency of a lead compound. This often involves a detailed structure-activity relationship (SAR) study, where systematic changes are made to the molecule to identify key structural motifs responsible for its biological effects. frontiersin.org For instance, the addition of specific functional groups or the alteration of existing ones can improve interactions with the target protein's binding site. Even subtle changes, such as the stereochemistry at a particular position far from the primary binding region, can profoundly impact neosubstrate selectivity and degradation efficacy. acs.org
Selectivity is another critical parameter that can be modulated through structural changes. In many biological systems, a lack of selectivity can lead to off-target effects. By modifying the structure of an apocarotenoid, it is possible to favor binding to a specific target over others. acs.org This can be achieved by exploiting differences in the shape and electrostatic environment of the binding pockets of various related proteins. acs.orgnih.gov For example, introducing a chemical group that creates a steric clash in the binding site of an undesired off-target can effectively block that interaction while preserving or even enhancing binding to the intended target. acs.org
The following table summarizes the general strategies and outcomes of structural modifications on bioactive compounds:
| Modification Strategy | Objective | Potential Outcome |
| Addition/Modification of Functional Groups | Enhance Potency | Improved binding affinity and interaction with target. frontiersin.org |
| Alteration of Stereochemistry | Improve Selectivity | Differential binding to target isoforms or related proteins. acs.org |
| Introduction of Steric Hindrance | Increase Selectivity | Prevention of binding to off-target proteins. acs.org |
| Blocking Metabolic Sites (e.g., fluorination) | Enhance Metabolic Stability | Increased in vivo half-life and exposure. researchgate.net |
| Altering Lipophilicity/Hydrophilicity | Improve Pharmacokinetics | Modified absorption, distribution, and clearance. researchgate.net |
Computational Modeling and Molecular Docking for Ligand-Receptor Interactions
Computational modeling and molecular docking have become indispensable tools in the study of ligand-receptor interactions, offering atomic-level insights that guide the rational design of new molecules. nih.govresearchgate.net These computational methods predict how a small molecule, such as an Apo-12' apocarotenoid, binds to its macromolecular target, typically a protein. nih.govscielo.org.mx The process involves two main steps: sampling the possible conformations of the ligand within the receptor's binding site and then ranking these conformations using a scoring function to estimate the binding affinity. nih.gov
Molecular docking can be broadly categorized into two approaches: rigid-body docking and flexible docking. scielo.org.mx The former treats both the ligand and the receptor as rigid structures, which is computationally less intensive. The latter, and more realistic, approach allows for flexibility in either the ligand, the receptor, or both, accounting for the conformational changes that can occur upon binding, often referred to as an "induced fit". scielo.org.mxmdpi.com
These computational techniques are instrumental in virtual screening, where large libraries of chemical compounds are computationally docked against a target protein to identify potential hits. mdpi.com This significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov Furthermore, molecular docking provides a detailed visualization of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. researchgate.netnih.gov
Several software suites are available for performing molecular docking, with AutoDock and AutoDock Vina being prominent examples. nih.gov These programs utilize different algorithms, such as genetic algorithms and gradient-based optimization, to explore the conformational space and predict the most favorable binding poses. nih.govnih.gov
The accuracy of molecular docking is highly dependent on the quality of the scoring function used to evaluate the binding poses. mdpi.com While these functions provide a good estimation, more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI) can be used for more accurate predictions of binding free energy. mdpi.com
The table below outlines the key aspects of computational modeling and molecular docking:
| Concept | Description | Application in Drug Discovery |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mx | Predicting ligand binding modes, virtual screening. nih.govmdpi.com |
| Sampling Algorithms | Explores the conformational space of the ligand within the receptor's active site. nih.gov | Generating a diverse set of possible binding poses. |
| Scoring Functions | Estimates the binding affinity for each generated conformation. nih.govmdpi.com | Ranking and prioritizing potential drug candidates. |
| Rigid vs. Flexible Docking | Considers the rigidity or flexibility of the ligand and/or receptor during the docking process. scielo.org.mx | More accurately modeling the dynamic nature of binding. |
| Virtual Screening | Computationally screens large libraries of compounds against a target protein. mdpi.com | Identifying novel hit compounds for further development. |
Analytical Methodologies for Apo-12' Compounds
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Detection and Quantification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly sensitive analytical technique for the detection and quantification of a wide range of chemical compounds, including apocarotenoids like the Apo-12' family. mpi-bremen.demeasurlabs.comirb.hr This method combines the separation capabilities of HPLC with the mass analysis capabilities of MS, providing a high degree of specificity and sensitivity. mpi-bremen.demeasurlabs.com
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. mpi-bremen.de The components of the sample mixture are separated based on their differential interactions with the stationary and mobile phases. mpi-bremen.de The separated components then elute from the column at different times and are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). mpi-bremen.deirb.hr In a tandem mass spectrometer (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM) when used for quantification, provides a very high level of selectivity, as both the precursor and product ion masses are specific to the analyte of interest. irb.hr
HPLC-MS/MS is particularly well-suited for analyzing complex biological matrices because it can effectively separate the analyte of interest from other sample components that might interfere with the analysis. researchgate.net This technique offers the ability to perform both qualitative analysis (identification of compounds) and quantitative analysis (determination of concentration). mpi-bremen.deirb.hr
Method Development and Validation for Isomeric and Metabolite Analysis
The development and validation of analytical methods are critical to ensure the accuracy, precision, and reliability of quantitative data for isomeric and metabolite analysis of compounds like Apo-12'. nih.govresearchgate.net This process involves several key steps, including the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netmdpi.com
A significant challenge in the analysis of apocarotenoids is the presence of various isomers and metabolites, which often have very similar chemical structures and physicochemical properties. researchgate.net Therefore, the chromatographic method must be carefully developed to achieve adequate separation of these closely related compounds. This may involve testing different HPLC columns, mobile phase compositions, and gradient elution profiles. mdpi.com
Method validation is performed according to established guidelines to demonstrate that the analytical method is suitable for its intended purpose. nih.govresearchgate.net Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy: The closeness of the measured value to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and reproducibility (inter-assay precision). nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net
Recovery: The efficiency of the extraction procedure. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage conditions. nih.gov
The following table summarizes the key parameters in analytical method validation:
| Validation Parameter | Description |
| Linearity | Establishes the range over which the assay is quantitative. nih.gov |
| Selectivity | Ensures that the signal measured is from the analyte of interest only. nih.gov |
| Accuracy | Measures the agreement between the experimental and true values. nih.gov |
| Precision | Assesses the random error of the method. nih.gov |
| LOD/LOQ | Defines the lower limits of the method's performance. nih.gov |
| Recovery | Evaluates the efficiency of the sample preparation process. nih.gov |
| Stability | Determines how storage and handling affect the analyte concentration. nih.gov |
Use of Stable Isotope Standards in Quantitative Research
The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis by mass spectrometry, a technique known as stable isotope dilution (SID). nih.govplos.org In this approach, a known amount of a synthetic version of the analyte, in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N), is added to the sample before processing. nih.govoup.com
This internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. oup.com Because the internal standard is added at the beginning of the sample preparation process, it experiences the same processing and potential losses as the endogenous analyte. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, it is possible to accurately and precisely quantify the analyte, as this ratio is unaffected by variations in sample recovery or instrument response. nih.govoup.com
The use of stable isotope standards is particularly crucial for complex biological samples where matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate quantification if an external calibration is used alone. nih.gov These standards are essential for robust and reliable quantitative proteomics and metabolomics studies. plos.orgnih.gov
The development of suitable stable isotope-labeled reference materials is an ongoing area of research to improve the transferability and comparability of results between different laboratories. iaea.org
Apo 12 Dimethyldidecylphosphine Oxide : Research Applications
Role as a Non-Ionic Detergent in Biochemical Research
APO-12 is classified as a non-ionic detergent, meaning it possesses a hydrophilic (water-attracting) head group that carries no net electrical charge and a hydrophobic (water-repelling) tail. sigmaaldrich.comhamptonresearch.com This molecular structure is central to its function in biochemical research. Unlike ionic detergents that can permanently alter protein structure, non-ionic detergents like APO-12 are considered non-denaturing. hamptonresearch.comnih.gov This characteristic is crucial for studies where preserving the protein's native conformation and biological activity is essential. hamptonresearch.com
In aqueous solutions, when the concentration of APO-12 rises above a specific threshold known as the Critical Micelle Concentration (CMC), its molecules self-assemble into spherical structures called micelles. mdpi.com For APO-12, the CMC is approximately 568 μM. sigmaaldrich.commerckmillipore.comscientificlabs.ieproteinsandproteomics.org These micelles have a hydrophobic core and a hydrophilic exterior, enabling them to encapsulate water-insoluble molecules, a key feature in their research applications. The properties of non-ionic detergents are generally not affected by changes in ionic strength, though factors like temperature can influence their behavior. hamptonresearch.com
Below is a data table comparing the properties of APO-12 with another non-ionic detergent, APO-10.
| Feature | APO-12 | APO-10 |
| Alternate Name | Dimethyldidecylphosphine Oxide | Dimethyldecylphosphine Oxide |
| Molecular Weight | 246.4 g/mol | 218.3 g/mol |
| CMC (mM) | 0.568 | 4.6 |
| Aggregation Number | 2232 | 131 |
| Average Micellar Weight | 500,000 | 28,000 |
| Data sourced from Calbiochem's guide to detergents. proteinsandproteomics.org |
Applications in Protein Separation and Purification Methodologies
A primary and frequently cited application of APO-12 is in the separation and purification of proteins. sigmaaldrich.comscbt.comsigmaaldrich.commerckmillipore.comchemicalbook.com Protein purification is a fundamental process in biochemistry, essential for isolating a specific protein from a complex mixture to study its function, structure, and properties. frontiersin.org This process often involves a series of steps, including cell lysis, initial solubilization, and subsequent chromatographic or electrophoretic techniques. nih.govbio-rad.com
APO-12 is particularly useful in the initial solubilization step, especially for integral membrane proteins, which are notoriously difficult to study due to their hydrophobic nature and embedding within the lipid bilayer of cell membranes. refeyn.comnih.gov The detergent facilitates the extraction of these proteins from the membrane, rendering them soluble in aqueous buffers. mdpi.com Once solubilized and stabilized by the detergent, the protein can be subjected to various purification methods, such as:
Size-Exclusion Chromatography: This technique separates proteins based on their size. frontiersin.org
Hydrophobic Interaction Chromatography: This method separates proteins based on differences in their surface hydrophobicity. frontiersin.org
Electrophoresis: This technique separates proteins based on their migration in an electric field. nih.gov
The effectiveness of APO-12 in these methodologies stems from its ability to maintain the protein in a soluble and often structurally intact state, which is a prerequisite for successful separation and subsequent analysis. hamptonresearch.combio-rad.com
Mechanism of Action in Protein Solubilization and Membrane Disruption
The mechanism by which APO-12 and other non-ionic detergents solubilize proteins, particularly those embedded in cell membranes, is a multi-step process driven by hydrophobic interactions. mdpi.combio-rad.com
Membrane Partitioning: Initially, individual detergent molecules (monomers) from the aqueous solution insert themselves into the cell's lipid bilayer. mdpi.com
Membrane Destabilization: As the concentration of the detergent in the membrane increases, it begins to disrupt the highly ordered structure of the lipid bilayer. This leads to the fragmentation of the membrane. mdpi.com
Micelle Formation and Solubilization: Above its Critical Micelle Concentration (CMC), APO-12 forms micelles in the solution. These micelles interact with the hydrophobic transmembrane domains of the proteins and the surrounding lipid molecules. nih.govmdpi.com The detergent effectively wraps around the hydrophobic portions of the protein, shielding them from the aqueous environment. nih.gov This results in the formation of "mixed micelles," which are soluble complexes containing the protein, detergent, and some lipids. mdpi.com
This process effectively extracts the membrane protein from its native lipid environment and transfers it into a soluble, detergent-based membrane mimetic. mdpi.comnih.gov This solubilized state prevents the proteins from aggregating, which would otherwise occur if their hydrophobic surfaces were exposed to water, and allows them to be purified and studied using various biochemical and biophysical techniques. bio-rad.comrefeyn.com
Broader Research Themes Potentially Involving Apo 12 Contexts
Protein Conformational Dynamics in Unliganded (Apo) States and Ligand Binding
The term "apo" is commonly used in biochemistry to describe a protein in its unliganded state. However, the nomenclature extends to other areas. In the study of protein dynamics, a nonionic surfactant known as n-dodecyldimethylphosphine oxide (APO12) has been utilized to investigate protein denaturation and ligand binding. nih.govacs.org Research on bovine β-lactoglobulin (β-L) has shown that APO12 can induce denaturation. nih.govacs.org Isothermal titration calorimetry (ITC) studies revealed that approximately 30 moles of APO12 bind per mole of β-L at 37°C, with an average affinity of (2.5 ± 0.7) × 10³ M⁻¹. nih.govacs.org This level of surfactant binding is estimated to cover about half of the protein's surface, potentially indicating a novel class of nonspecific neutral ligand binding sites. nih.govacs.org
In a different context, several apocarotenoids, which are metabolites of carotenoids, bear the "apo-12" designation. These include β-apo-12'-carotenal and β-apo-12'-carotenoic acid . While the "apo" here refers to their derivation from a parent carotenoid, these molecules are notable for their own ligand activities, particularly with nuclear receptors. nih.govnih.gov For instance, upon ligand binding, nuclear receptors like the retinoic acid receptor (RAR) undergo a significant conformational change. oncohemakey.com The binding of a ligand, such as a retinoic acid or an analogue, to the ligand-binding domain (LBD) of RAR causes a repositioning of the C-terminal helix 12. oncohemakey.com This change creates a binding surface for transcriptional coactivators, which is a critical step in gene expression modulation. oncohemakey.com Studies have shown that β-apocarotenoids, including β-apo-12'-carotenoic acid, can function as antagonists for these receptors, influencing this dynamic process. researchgate.netmdpi.com
Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Irreversible)
Research into apocarotenoids has revealed their role in enzyme and receptor inhibition, often through competitive mechanisms. β-Apo-12'-carotenoic acid has been identified as an inhibitor of all-trans-retinoic acid (ATRA)-induced activation of retinoic acid receptors (RARs). researchgate.net Studies have demonstrated that β-apo-10'-carotenoic acid and β-apo-12'-carotenoic acid can inhibit the ATRA-induced activation of all three RAR isoforms by 40-50%. researchgate.net This suggests a competitive antagonism, where the apocarotenoid competes with the natural ligand (ATRA) for the receptor's binding site. researchgate.netresearchgate.net
While direct binding affinity data for β-apo-12'-carotenoic acid is not as extensively reported as for other apocarotenoids, the inhibitory action is clear. For comparison, the related compound β-apo-13-carotenone has been shown to bind to RARs with an affinity similar to ATRA itself. mdpi.com This competitive binding mechanism is a key area of research, as it implies that dietary carotenoid metabolites could modulate critical signaling pathways in the body. nih.govnih.gov Furthermore, other lycopene (B16060) metabolites, such as apo-12'-lycopenal (B1249018) , have been shown to inhibit the proliferation of cancer cells, a process intricately linked to various enzymatic pathways. illinois.eduaacrjournals.orgbiocrick.com
Table 1: Inhibitory Activity of Selected β-Apocarotenoids on Retinoic Acid Receptor (RAR) Activation
This table presents the inhibitory effects of various β-apocarotenoids on all-trans-retinoic acid (ATRA)-induced transactivation of RARs.
| Compound | Effect on ATRA-induced RAR Activation | Inhibition Mechanism | Reference |
|---|---|---|---|
| β-Apo-12'-carotenoic acid | 40-50% inhibition of all three RAR isoforms | Competitive Antagonist | researchgate.net |
| β-Apo-10'-carotenoic acid | 40-50% inhibition of all three RAR isoforms | Competitive Antagonist | researchgate.net |
| β-Apo-13-carotenone | Strong inhibition | Competitive Antagonist | researchgate.netmdpi.com |
| β-Apo-14'-carotenal | Significant inhibition | Competitive Antagonist | researchgate.netmdpi.com |
Data sourced from studies on the antagonism of retinoic acid receptors by β-carotene cleavage products.
Algorithmic Process Optimization (APO) in Chemical Development Research
In the realm of chemical engineering and pharmaceutical development, APO stands for Algorithmic Process Optimization or Autonomous Process Optimization . acsgcipr.orgnih.govresearchgate.netnih.gov This technology employs advanced machine learning and artificial intelligence strategies, such as active learning and Bayesian optimization, to efficiently find optimal conditions in complex experimental spaces. acsgcipr.orgresearchgate.net APO is particularly valuable in pharmaceutical development, where it can accelerate the design of sustainable processes by minimizing material usage and selecting less toxic reagents, ultimately reducing drug development costs. acsgcipr.org
APO leverages state-of-the-art active learning methods, including Bayesian Optimization , to explore and optimize chemical processes. acsgcipr.orgrsc.org Bayesian optimization is a powerful technique for finding the maximum of a function that is expensive to evaluate. It builds a probabilistic model of the objective function and uses it to select the most promising parameters to evaluate next. This approach is integrated into APO workflows to guide experimentation efficiently. researchgate.netresearchgate.net
Recent developments have also focused on incorporating dynamic sampling into APO systems. nih.govresearchgate.netnih.govrsc.org Instead of relying on predetermined static timepoints for reaction sampling, a dynamic approach allows the system to determine the reaction endpoint in real-time. nih.govnih.gov This is crucial for capturing the true process performance, especially in complex reactions where behaviors like rate acceleration followed by decomposition might be missed with static sampling. nih.govnih.gov
A significant advancement in this area is the development of the multi-objective accelerated process optimization (m-APO) method. msstate.eduresearchgate.netasme.orgasme.org Many real-world optimization problems, such as minimizing geometric inaccuracies in additive manufacturing, involve multiple, often conflicting, objectives. msstate.eduresearchgate.netasme.orgasme.org The m-APO framework addresses this by converting the multi-objective problem into a sequence of single-objective subproblems. asme.org It then intelligently maps and scales experimental data from previously solved subproblems to guide and accelerate the optimization of the remaining ones. msstate.eduresearchgate.netasme.org This knowledge-guided approach significantly reduces the number of required experimental trials compared to traditional methods like full factorial Design of Experiments (DOE). researchgate.netasme.org For example, in optimizing the geometric accuracy of parts from a Fused Filament Fabrication (FFF) process, m-APO reduced the number of trials by 20%. researchgate.netasme.orgasme.org
Table 2: Applications of Algorithmic Process Optimization (APO)
This table summarizes key applications and methodologies of APO in process development.
| Application Area | APO Method | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Pharmaceutical Development | Algorithmic Process Optimization (APO) | Active learning, Bayesian Optimization, supports serial and parallel experimentation. | Sustainable process design, reduced material use and cost. | acsgcipr.org |
| Additive Manufacturing | Multi-objective APO (m-APO) | Decomposes multi-objective problems; maps and scales data between subproblems. | Reduced number of experimental trials by 20% for geometric accuracy optimization. | msstate.eduresearchgate.netasme.orgasme.org |
| Photochemical Synthesis | APO with Dynamic Sampling | Real-time plateau detection to determine reaction endpoints. | Uncovered stable, high-performing process conditions for a photobromination reaction. | nih.govresearchgate.netnih.govrsc.org |
Development of Analytical Procedures and Methods Validation in Pharmaceutical Research
The detection and quantification of "APO-12" related apocarotenoids in various matrices require sophisticated analytical methods. The development and validation of these procedures are crucial for understanding the occurrence, metabolism, and biological activity of these compounds. annualreviews.org
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the most powerful technique for the unambiguous and quantitative analysis of these compounds. annualreviews.org Methods have been developed to separate and detect various apocarotenoids, including β-apo-12'-carotenal , apo-12'-lycopenal , and apo-12'-zeaxanthinal , in complex samples like fruits, vegetables, microalgae, and human plasma. nih.govnih.govnih.govmdpi.com
Method validation is a critical component of this research, ensuring the reliability of the analytical data. wgu.edu.etrsc.org This process typically involves assessing parameters such as selectivity, accuracy (trueness), precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ). wgu.edu.etrsc.org For instance, in the analysis of carotenoids, recovery assays are performed by spiking samples with known amounts of standards, such as β-apo-8'-carotenal, to monitor for losses during sample preparation and analysis. wgu.edu.etrsc.org The development of these robust analytical tools is essential for advancing research into the physiological roles of apocarotenoids. annualreviews.org
Table 3: Analytical Methods for "APO-12" Related Apocarotenoids
This table details the analytical techniques used for the identification and quantification of various "APO-12" compounds.
| Compound | Analytical Method | Matrix | Key Findings | Reference |
|---|---|---|---|---|
| β-Apo-12'-carotenal | HPLC-MS/MS | Orange-fleshed melons, mouse serum and liver | Detected and quantified in foods and biological samples. | nih.govnih.gov |
| Apo-12'-lycopenal | HPLC-MS/MS | Human plasma, rat liver | Identified as a metabolite of lycopene in vivo. | biocrick.commdpi.com |
| Apo-12'-zeaxanthinal | SFE-SFC-MS/MS | Microalgae | Detected in all four investigated microalgae strains. | nih.gov |
| β-Apo-12'-carotenoic acid | Transactivation Assays | Cell culture | Shown to inhibit ATRA-induced activation of RARs. | nih.govresearchgate.net |
| (3R)-3-hydroxy-12'-apo-beta-carotenal | Co-crystallization with Co-NdCCD | Protein crystal | Bound in an extended all-trans configuration in the enzyme's active site. | pnas.org |
Conclusion and Future Research Directions
Advancements in Synthetic Strategies for Novel APO-12 Analogs
The generation of novel Apo-12' analogs is critical for probing their structure-activity relationships and for developing potential applications. Current approaches to synthesizing apocarotenoids involve both chemical and biotechnological methods. researchgate.net Chemical synthesis has traditionally dominated the production of related compounds like C13-apocarotenoids for the flavor and fragrance industry. researchgate.net However, there is a growing interest in biocatalysis and metabolic engineering as more sustainable alternatives. researchgate.net
Future advancements in this area will likely focus on several key strategies:
Enzymatic Biocatalysis : The use of carotenoid cleavage dioxygenases (CCDs) and other enzymes offers a highly specific route to apocarotenoid production. sci-hub.seencyclopedia.pub Research has demonstrated the ability of recombinant CCDs to oxidize carotenoids into various apocarotenoids. mdpi.com Further discovery and characterization of novel CCDs with specific activity towards producing Apo-12' structures will be a significant step forward. mdpi.comtaylorfrancis.com
Metabolic Engineering : Engineering microorganisms like Saccharomyces cerevisiae to produce apocarotenoids from simple precursors like glucose has been successfully demonstrated for compounds like β-ionone. mdpi.com This synthetic biology approach could be adapted for the large-scale production of specific Apo-12' apocarotenoids and their novel analogs.
Stereoselective Synthesis : Many apocarotenoids possess chiral centers, and their biological activity is often dependent on their specific stereochemistry. researchgate.net Developing synthetic methods that allow for precise control over the 3D structure of Apo-12' analogs is essential for creating potent and specific bioactive molecules. mdpi.com
Combinatorial Synthesis : Creating libraries of novel Apo-12' analogs with variations in the polyene chain length, end-group modifications, and other structural features will be invaluable for screening and identifying compounds with desired biological functions. This approach has been used to study other complex natural products. biorxiv.org
These advanced synthetic strategies will not only provide the necessary quantities of known Apo-12' apocarotenoids for biological studies but also enable the creation of a diverse range of new molecules, expanding the chemical space for discovery.
Integration of Advanced Computational and Experimental Methodologies in APO-12 Research
The complexity of apocarotenoid biology necessitates an integrated research approach that combines sophisticated computational modeling with advanced experimental techniques. mdpi.comnewhaven.edu This synergy allows for the prediction of molecular properties and interactions, which can then be validated and refined through empirical testing, accelerating the pace of discovery. nih.gov
Future research on Apo-12' apocarotenoids will greatly benefit from the following integrated methodologies:
In Silico Characterization and Molecular Modeling : Computational methods like quantum chemistry calculations can be used to study the properties of Apo-12' apocarotenoids, such as their antioxidant potential. nih.gov Molecular dynamics (MD) simulations and molecular docking can predict how these molecules bind to protein targets, such as nuclear receptors, providing insights into their mechanism of action. nih.govmdpi.com Such in silico studies have been applied to characterize carotenoid and apocarotenoid biosynthetic pathway genes and to model the interaction of apocarotenoids with receptors. nih.govnih.gov Homology modeling can be used to create 3D structures of relevant enzymes, like BCO2, to understand how they process apocarotenoid substrates. nih.gov
Advanced Analytical Techniques : The identification and quantification of Apo-12' apocarotenoids in complex biological samples rely on powerful experimental methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for detecting and measuring these compounds, which are often present at very low concentrations. nih.govnih.govresearchgate.net
Iterative Design and Validation Cycles : The most powerful approach involves an iterative cycle where computational predictions guide experimental design. For example, in silico screening can identify potential Apo-12' analogs with high binding affinity for a specific receptor. nih.gov These prioritized candidates can then be synthesized and tested experimentally. The experimental results, in turn, provide valuable data to refine and improve the computational models for the next round of predictions. nih.govresearchgate.net This integrated workflow has proven effective in fields like therapeutic protein engineering and can be readily applied to Apo-12' research. nih.gov
By combining the predictive power of computational chemistry and bioinformatics with the empirical evidence from advanced analytical and biological assays, researchers can more efficiently unravel the structure-function relationships of Apo-12' apocarotenoids, paving the way for their targeted application in medicine, agriculture, and industry.
Q & A
Basic: What is APO-12 in the COBIT 2019 framework, and how does it align with enterprise risk management (ERM)?
APO-12 ("Managed Risk") is a domain within COBIT 2019 that focuses on integrating IT risk management with organizational risk tolerance and strategic objectives. It involves continuous processes for identifying, assessing, and mitigating IT risks, ensuring alignment with enterprise-wide ERM frameworks. Key components include risk appetite definition, Business Impact Analysis (BIA), and Key Risk Indicators (KRIs) . Researchers should note that APO-12 emphasizes balancing risk mitigation costs with business benefits, requiring collaboration between IT and executive leadership to operationalize ERM principles .
Basic: What methodological frameworks are recommended for implementing APO-12 in academic studies?
Three core frameworks are critical:
Business Impact Analysis (BIA) : Quantifies the potential operational/financial impact of IT risks. Use qualitative (e.g., stakeholder interviews) and quantitative (e.g., Monte Carlo simulations) methods to prioritize risks .
Cost-Benefit Analysis (CBA) : Evaluates mitigation strategies by comparing implementation costs (e.g., cybersecurity upgrades) against risk reduction benefits. Tools like Net Present Value (NPV) or Return on Investment (ROI) are applicable .
Key Risk Indicators (KRIs) : Develop metrics such as "frequency of unauthorized access attempts" or "system downtime duration" to monitor risk thresholds .
Advanced: How can researchers design experiments to assess APO-12 maturity levels in organizations?
Maturity assessment requires a mixed-methods approach:
- Capability Level Analysis : Use COBIT’s Process Assessment Model (PAM) to score APO-12 implementation on a 0–5 scale. For example, Level 1 ("Performed") requires evidence of ad-hoc risk assessments, while Level 3 ("Established") demands documented BIA and KRIs .
- Data Collection : Combine surveys (e.g., Likert scales for stakeholder perceptions) with archival data (e.g., incident reports). Validate findings through triangulation with ISO 31000 or NIST frameworks.
- Gap Analysis : Compare current practices against COBIT 2019’s 6 APO-12 process components (e.g., "Define Risk Appetite" vs. "Monitor Risk Responses") to identify deficiencies .
Advanced: How should researchers address contradictions in risk assessment data during APO-12 analysis?
Contradictions often arise from divergent stakeholder inputs or incomplete datasets. Mitigation strategies include:
- Root Cause Analysis (RCA) : Apply the "5 Whys" technique to trace discrepancies to source issues (e.g., inconsistent risk criteria across departments) .
- Sensitivity Analysis : Test how varying assumptions (e.g., risk likelihood estimates) affect outcomes. Tools like Tornado diagrams can visualize data variability .
- Consensus Workshops : Facilitate Delphi method sessions with IT and business stakeholders to harmonize risk interpretations .
Advanced: What methodologies enable integration of APO-12 with emerging technologies (e.g., AI-driven risk prediction models)?
System Design : Map AI model outputs (e.g., predictive analytics for cyber threats) to APO-12’s "Monitor Risk" process. Validate accuracy via confusion matrices and F1 scores .
Ethical Considerations : Assess algorithmic bias using fairness metrics (e.g., demographic parity) to ensure risk models comply with APO-12’s ethical governance principles .
Interoperability Testing : Evaluate API compatibility between AI tools and existing GRC (Governance, Risk, Compliance) platforms using use-case diagrams .
Methodological: What steps are essential for conducting a gap analysis of APO-12 processes?
Baseline Establishment : Document current practices using COBIT 2019’s APO-12 objectives (e.g., "Ensure risk ownership is assigned") .
Gap Identification : Compare against 6 APO-12 components. Common gaps include absence of BIA (Gap 1) or KRIs (Gap 4) .
Prioritization Matrix : Rank gaps using criteria like "impact on strategic goals" and "feasibility of resolution." Apply MoSCoW (Must-have, Should-have, Could-have) prioritization .
Action Plan : Propose remedies (e.g., developing BIA templates) with timelines and responsible stakeholders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
